2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-iodophenyl)-1,3-thiazole;hydrobromide
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Overview
Description
2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-iodophenyl)-1,3-thiazole;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyrazole ring, and multiple aromatic groups, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-iodophenyl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-methoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone. The hydrazone is then cyclized to form the pyrazole ring.
Introduction of the thiazole ring: The pyrazole derivative is then reacted with a thioamide in the presence of a base to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-iodophenyl)-1,3-thiazole;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-iodophenyl)-1,3-thiazole;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-iodophenyl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4,4’-Dimethoxy-4’'-boronic acid triphenylamine
Uniqueness
2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-iodophenyl)-1,3-thiazole;hydrobromide is unique due to its combination of a thiazole ring, a pyrazole ring, and an iodinated aromatic group. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-iodophenyl)-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22IN3O2S.BrH/c1-31-21-11-5-17(6-12-21)23-15-25(19-7-13-22(32-2)14-8-19)30(29-23)26-28-24(16-33-26)18-3-9-20(27)10-4-18;/h3-14,16,25H,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLNCHCPAXDBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)I)C5=CC=C(C=C5)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrIN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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